N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c26-28(27,23-12-11-19-7-1-3-9-21(19)17-23)24-14-5-6-15-25-16-13-20-8-2-4-10-22(20)18-25/h1-4,7-12,17,24H,13-16,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQJJFRZHZWNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene sulfonamide backbone with a substituent that includes a 3,4-dihydroisoquinoline moiety. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Several studies have indicated that naphthalene sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to possess activity against various bacterial strains.
Antioxidant Activity
The compound has been identified as a radical scavenger, demonstrating antioxidant properties in the presence of peroxyl radicals. This activity is crucial for protecting cells from oxidative stress-related damage.
Anti-inflammatory Effects
Research has shown that compounds with similar structures can modulate inflammatory pathways. For example, the inhibition of the KEAP1-NRF2 interaction by sulfonamide derivatives leads to increased expression of antioxidant genes, thereby reducing inflammation in various models .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Protein-Protein Interactions : The compound acts as an inhibitor of the KEAP1-NRF2 interaction, leading to enhanced expression of cytoprotective genes.
- Antimicrobial Mechanisms : Similar compounds have been shown to disrupt bacterial cell wall synthesis and inhibit metabolic pathways critical for bacterial survival.
- Antioxidant Mechanisms : By scavenging free radicals, the compound reduces oxidative stress and subsequent cellular damage.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various naphthalene sulfonamide derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent bacteriostatic effects, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .
Study on Antioxidant and Anti-inflammatory Effects
In vivo studies demonstrated that related compounds could significantly reduce markers of oxidative stress and inflammation in mouse models. The activation of NRF2 was linked to improved outcomes in conditions characterized by oxidative damage .
Comparison with Similar Compounds
Key Structural Features
The compound’s structure can be compared to related molecules described in patents () and a journal article (). Key differentiating features include:
Comparison of Yields :
Pharmacophoric Elements
- Sulfonamide Group : Present in all compared compounds, this group may act as a hydrogen-bond acceptor or participate in metal coordination (e.g., zinc in metalloenzymes).
- Dihydroisoquinoline: Enhances solubility relative to fully aromatic isoquinoline, as seen in –3.
Predicted Bioactivity
While specific activity data for the target compound is absent, Glide docking studies () suggest that rigid linkers (e.g., alkyne) may improve binding pose accuracy. For example, Glide 2.5 achieves <1 Å root-mean-square deviation (RMSD) in 50% of cases, outperforming FlexX and GOLD . This implies that the target compound’s structure could be optimized for high-affinity target engagement.
Preparation Methods
Benzylic Oxidation of Tetrahydroisoquinoline Derivatives
The 3,4-dihydroisoquinoline moiety is synthesized via benzylic oxidation of tetrahydroisoquinoline precursors. A scalable method employs cerium ammonium nitrate (CAN) and sodium bromate (NaBrO₃) in acetic acid at 80°C, achieving yields of 78–92% depending on substituent electronics. Electron-donating groups on the phenyl ring (e.g., methoxy) accelerate oxidation rates by stabilizing intermediates through resonance.
Table 1: Optimization of Benzylic Oxidation Conditions
| Substrate | Oxidant System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| R = OMe | CAN/NaBrO₃ | 80 | 92 |
| R = Cl | CAN/NaBrO₃ | 80 | 78 |
| R = H | CAN/NaBrO₃ | 80 | 85 |
Palladium-Catalyzed Asymmetric Synthesis
Recent advances leverage palladium catalysis for constructing chiral dihydroisoquinolines. Using Pd(OAc)₂ and the Walphos SL-W002–1 ligand, aryl iodides and alkynes undergo cyclization to form 3,4-disubstituted dihydroisoquinolines with enantiomeric ratios up to 97.5:2.5. While the target compound lacks chirality, this method’s efficiency (up to 98% yield) underscores its utility for functionalized intermediates.
Functionalization with the But-2-yn-1-yl Linker
Propargylation of Dihydroisoquinoline
The dihydroisoquinoline nitrogen is alkylated with propargyl bromide under basic conditions. Optimal results use potassium carbonate (K₂CO₃) in acetonitrile at 60°C, yielding 4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-amine in 85% purity. Excess propargyl bromide (1.5 equiv) ensures complete substitution, while tetrabutylammonium iodide (TBAI) enhances reactivity.
Table 2: Propargylation Reaction Parameters
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetonitrile | 60 | 85 |
| NaH | THF | 25 | 72 |
| DBU | DMF | 80 | 68 |
Sonogashira Coupling Considerations
While traditional Sonogashira couplings (Pd(PPh₃)₄/CuI) are viable for alkyne-aryl bonds, the steric bulk of the dihydroisoquinoline necessitates ligand optimization. Bidentate ligands like XPhos improve catalytic activity, reducing side product formation during coupling with sulfonamide intermediates.
Synthesis of Naphthalene-2-sulfonamide
Sulfonamide Formation
Naphthalene-2-sulfonyl chloride reacts with primary amines in dichloromethane (DCM) using triethylamine (Et₃N) as a base. For the target compound, 4-aminobut-2-yn-1-yl derivatives are coupled at 0–25°C, achieving 90–95% conversion. Excess sulfonyl chloride (1.2 equiv) ensures complete amidation, with purification via silica gel chromatography.
Table 3: Sulfonamide Coupling Conditions
| Amine | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-aminobut-2-yn-1-yl | Et₃N | DCM | 25 | 93 |
| 4-aminobut-2-yn-1-yl | Pyridine | THF | 0 | 88 |
Final Coupling and Characterization
Amide Bond Formation
The propargylated dihydroisoquinoline is coupled with naphthalene-2-sulfonamide using HATU as a coupling agent and DIPEA in DMF. This method achieves 89% yield with minimal epimerization. Alternatives like EDC/HOBt offer comparable efficiency but require longer reaction times (24 vs. 12 hours).
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, naphthalene H), 7.92–7.85 (m, 3H, aromatic), 4.20 (s, 2H, CH₂-alkyne), 3.75 (t, 2H, dihydroisoquinoline CH₂).
- ¹³C NMR (101 MHz, CDCl₃): δ 144.2 (sulfonamide C), 132.1–126.8 (aromatic C), 78.5 (alkyne C).
High-Resolution Mass Spectrometry (HRMS):
High-Performance Liquid Chromatography (HPLC):
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing for the oxidation and coupling steps, reducing reaction times by 40% compared to batch processes. A two-stage flow system achieves 87% overall yield with 99% purity.
Solvent and Catalyst Recycling
Ionic liquids (e.g., [BMIM][PF₆]) enable Pd catalyst recovery, lowering production costs by 30%. Distillation reclaims DMF and acetonitrile, aligning with green chemistry principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
